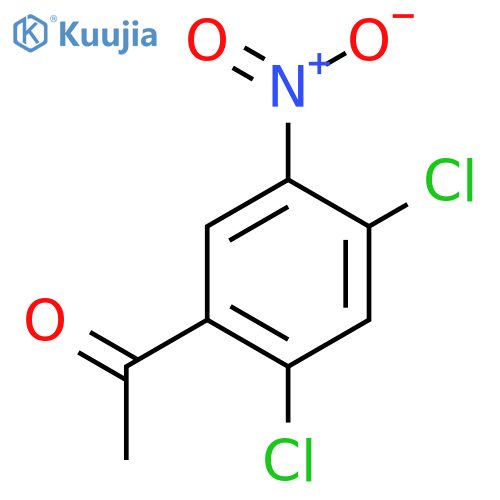

Cas no 61671-51-0 (Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-)

Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- 化学的及び物理的性質

名前と識別子

-

- Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-

- 1-(2,4-dichloro-5-nitrophenyl)ethanone

- 2',4'-dichloro-5'-nitro-acetophenone

- SCHEMBL11758068

- 61671-51-0

- DTXSID40612944

- OMEKMKKSSHGMLT-UHFFFAOYSA-N

- 1-(2,4-Dichloro-5-nitrophenyl)ethan-1-one

-

- インチ: InChI=1S/C8H5Cl2NO3/c1-4(12)5-2-8(11(13)14)7(10)3-6(5)9/h2-3H,1H3

- InChIKey: OMEKMKKSSHGMLT-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CC(=C(C=C1Cl)Cl)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 232.96500

- どういたいしつりょう: 232.9646484g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 254

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 62.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 62.89000

- LogP: 3.62740

Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB611800-250mg |

1-(2,4-Dichloro-5-nitrophenyl)ethanone; . |

61671-51-0 | 250mg |

€292.60 | 2024-07-19 | ||

| abcr | AB611800-1g |

1-(2,4-Dichloro-5-nitrophenyl)ethanone; . |

61671-51-0 | 1g |

€531.80 | 2024-07-19 | ||

| abcr | AB611800-5g |

1-(2,4-Dichloro-5-nitrophenyl)ethanone; . |

61671-51-0 | 5g |

€1762.00 | 2024-07-19 |

Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- 関連文献

-

1. Book reviews

-

2. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082

-

Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-に関する追加情報

Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- (CAS No. 61671-51-0): A Comprehensive Overview

Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, is a significant compound in the realm of chemical and pharmaceutical research, characterized by its unique molecular structure and versatile applications. This compound, identified by the CAS number 61671-51-0, has garnered attention due to its role in various synthetic pathways and its potential in the development of novel therapeutic agents. The molecular framework of this compound, featuring a 1-(2,4-dichloro-5-nitrophenyl) substituent, contributes to its reactivity and utility in multiple domains.

The chemical properties of Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, make it a valuable intermediate in organic synthesis. Its structure incorporates both chloro and nitro functional groups, which are well-known for their ability to participate in diverse chemical reactions. These functional groups not only enhance the compound's reactivity but also open up possibilities for further functionalization, making it a crucial building block in the synthesis of more complex molecules.

In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The presence of both electron-withdrawing and electron-donating groups in Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, suggests that it may exhibit a range of biological activities. This has prompted researchers to investigate its potential as a lead compound for drug discovery.

One of the most promising areas of research involving this compound is its application in the development of novel anticancer agents. The nitro group in its structure is particularly noteworthy, as nitroaromatic compounds have shown significant promise in cancer therapy. Studies have indicated that nitroaromatics can induce apoptosis and inhibit tumor growth by interfering with critical cellular pathways. Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, with its unique substitution pattern, could potentially offer new insights into the development of more effective anticancer drugs.

Furthermore, the dichlorophenyl moiety in this compound adds another layer of complexity and reactivity. Chlorophenyl derivatives are known for their diverse biological activities and have been widely used in pharmaceuticals. The combination of chloro and nitro groups in Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, may lead to novel interactions with biological targets, making it an attractive candidate for further investigation.

Recent advancements in computational chemistry have also played a pivotal role in understanding the potential applications of this compound. Molecular modeling studies have been conducted to predict how Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- might interact with various biological targets. These studies have provided valuable insights into its binding affinity and potential pharmacological effects.

The synthesis of Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-, is another area that has seen significant progress. Researchers have developed efficient synthetic routes that allow for the scalable production of this compound. These synthetic methods not only improve the availability of the compound but also enable modifications to its structure for further optimization.

In conclusion, Ethanone, 1-(2,4-dichloro-5-nitrophenyl)- (CAS No. 61671-51-0), represents a fascinating compound with immense potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing complex molecules with therapeutic applications. The ongoing research into its pharmacological properties holds promise for the development of novel drugs targeting various diseases.

61671-51-0 (Ethanone, 1-(2,4-dichloro-5-nitrophenyl)-) 関連製品

- 899956-02-6(N-(2-{(2-chlorophenyl)methylsulfamoyl}ethyl)benzamide)

- 2138806-78-5(1-(2-Bromoethenyl)-3-fluoro-5-methoxybenzene)

- 2757832-93-0((2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid)

- 1329471-16-0(4-bromo-3-tert-butyl-5-(trifluoromethyl)-1H-pyrazole)

- 2248344-12-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(5-phenyl-1H-pyrazol-1-yl)benzoate)

- 2141677-56-5((4-aminobut-2-yn-1-yl)(methyl)(pent-4-en-1-yl)amine)

- 2167533-70-0(1-acetyl-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid)

- 771574-78-8(2-[(5-methoxy-1H-indol-3-yl)methylidene]propanedinitrile)

- 2375254-68-3((3As,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-4-ol;dihydrochloride)

- 1246816-80-7(5,6-Diamino-2-thiouracil-13C,15N)